n-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
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Overview
Description
N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 5-tert-butyl-4-methyl-2-aminothiazole with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzyl-4-tert-butylthiazol-2-yl)benzamide
- N-(4-Tert-butylthiazol-2-yl)-2-chlorobenzamide
- N-(4-(4-Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
N-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-10-12(16(2,3)4)22-15(17-10)19-14(21)18-13(20)11-8-6-5-7-9-11/h5-9H,1-4H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRVEKEOBJEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971115 |
Source
|
Record name | N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5574-08-3 |
Source
|
Record name | N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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